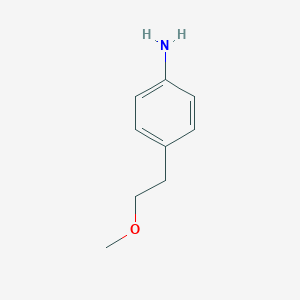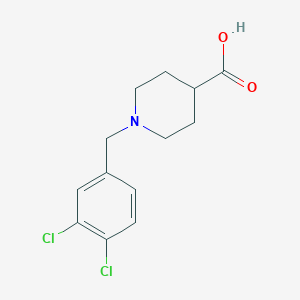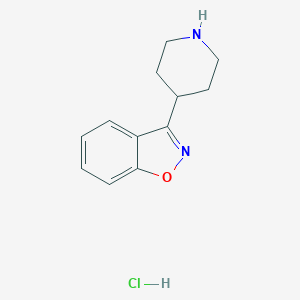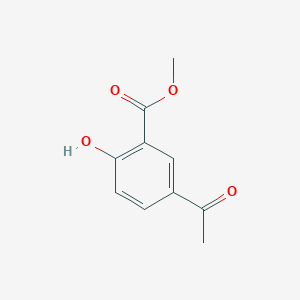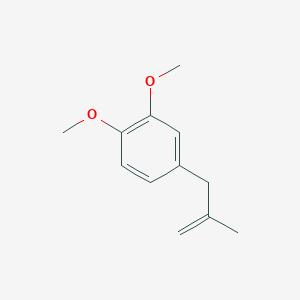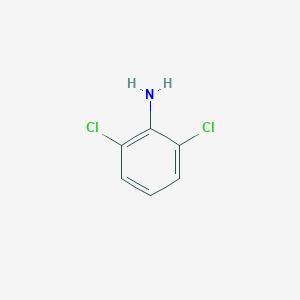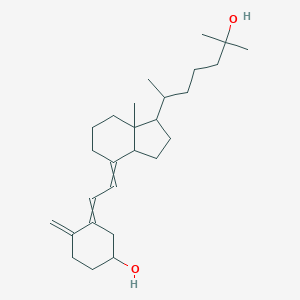
カルシフェジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Epi-25-Hydroxyvitamin D3, also known as 3-epi-25(OH)D3, is a metabolite of vitamin D3 produced in the liver . It is an epimer of 25-hydroxyvitamin D3, differing only at the C-3 position where the -OH group at the C-3 carbon is in the α orientation rather than in the β orientation .
Synthesis Analysis
The synthesis of 3-Epi-25-Hydroxyvitamin D3 involves complex biochemical processes. One method uses liquid–liquid extraction with 2D separation and LC/MS/MS detection, which provides superior precision compared to conventional assays . Another method involves two steps of derivatization, a Diels–Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione followed by acetylation, to enhance the detectability of 25(OH)D3 in ESI-MS/MS and to separate 25(OH)D3 from 3-epi-25-hydroxyvitamin D3 .
Molecular Structure Analysis
The molecular formula of 3-Epi-25-Hydroxyvitamin D3 is C27H44O2 . It is an epimer of 25-hydroxyvitamin D3, differing only at the C-3 position where the -OH group at the C-3 carbon is in the α orientation rather than in the β orientation .
Chemical Reactions Analysis
The chemical reactions involving 3-Epi-25-Hydroxyvitamin D3 are complex and require careful method optimization for precise and interference-free analyses . The method employed two steps of derivatization, a Diels–Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione followed by acetylation, to enhance the detectability of 25(OH)D3 in ESI-MS/MS and to separate 25(OH)D3 from 3-epi-25-hydroxyvitamin D3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Epi-25-Hydroxyvitamin D3 are complex. It is a highly flammable liquid and vapor . The product is stable and non-reactive under normal conditions of use, storage, and transport .
科学的研究の応用
ビタミンD欠乏症の治療
カルシフェジオールは、ビタミンD欠乏症の予防と治療に使用されます . コレカルシフェロール(ビタミンD3)に比べて、作用発現が速く、効力が強いなどの利点があります . ある研究では、カルシフェジオールは、毒性の増加なしに、より効果的であることがわかりました .
ビタミンDレベルの回復と維持
ある研究では、ビタミンD欠乏症の閉経後女性において、カルシフェジオールを毎月0.266 mg投与することで、2年間かけて25(OH)Dレベルを回復させ、維持できるかどうか調査しました .
若い成人の有効性と安全性
ある研究では、関連する合併症のない若い成人集団において、ビタミンD欠乏症に対するカルシフェジオールの月1回治療(欠乏症が重症の場合は2週間ごと)の有効性を評価しました . 研究の終わりまでに、カルシフェジオール投与群の参加者の89%がビタミンDレベル>20 ng/mLを維持したのに対し、プラセボ群では49%でした .
免疫システムの機能
ビタミンD欠乏症の状態は、免疫システムの機能変化、およびインフルエンザやSARS-CoV-2などの侵入病原体に対する反応を動員する能力と関連付けられています .
転倒と非脊椎骨折の予防
高用量のビタミンDサプリメントは、転倒や非脊椎骨折に影響を与える可能性があることを示唆する証拠があります .
有効性の予測可能性
25OHDの増加は、カルシフェジオール投与の量と頻度によって異なります . 対照的に、コレカルシフェロール投与後、25OHDの増加は、投与量と頻度だけでなく、肥満や吸収不良などの表現型的な側面、および遺伝子型的な要素も影響を与えます
作用機序
Target of Action
Calcifediol, also known as 3-Epi-25-Hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) . The VDR is a member of the steroid hormone receptors that induces a cascade of cell signaling to maintain healthy Ca2+ levels that serve to regulate several biological functions .
Mode of Action
Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . Moreover, calcifediol may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Biochemical Pathways
The interaction between the biologically active form of vitamin D and the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) . Non-transcriptional effects, on the other hand, occur quickly and are unaffected by inhibitors of transcription and protein synthesis .
Pharmacokinetics
Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, calcifediol achieves target serum 25(OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .
Result of Action
The result of calcifediol’s action is the regulation of calcium and phosphate homeostasis, and skeletal health . Evidence suggests an association between vitamin D deficiency and a wide range of chronic conditions . This is of clinical concern given the substantial global prevalence of vitamin D deficiency .
Action Environment
Environmental factors such as ambient solar radiation can influence the levels of calcifediol . Furthermore, factors such as age, serum markers of renal and liver function, acute-phase reactants, and the presence of hypercalcemia can influence the levels of 3-Epi-25-Hydroxyvitamin D3 .
Safety and Hazards
将来の方向性
The C-3 epimer of 25-hydroxyvitamin D3 is present in the majority of human serum specimens. Although its concentration is generally low, further work must investigate the impact of 3-epi-25(OH)D3 on the various 25-hydroxyvitamin D assays and ultimately what information, if any, C-3 epimer measurement can provide clinically .
生化学分析
Biochemical Properties
Calcifediol interacts with various enzymes, proteins, and other biomolecules. It is independent of hepatic 25-hydroxylation, thus it is one step closer in the metabolic pathway to active vitamin D . It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .
Cellular Effects
Calcifediol influences cell function by directly or indirectly influencing cell cycling and proliferation, differentiation, and apoptosis . It also has effects on cell function that are non-genomic .
Molecular Mechanism
Calcifediol exerts its effects at the molecular level through various mechanisms. It is capable of binding with the Vitamin D receptor (VDR), and this ligand-receptor complex translocates from the cytoplasm into the nucleus to regulate gene expression . This regulation modulates metabolism and influences the cell cycle, apoptosis, and differentiation .
Temporal Effects in Laboratory Settings
The effects of Calcifediol can change over time in laboratory settings. For instance, at comparable doses to vitamin D3, Calcifediol achieves target serum 25 (OH)D concentrations more rapidly
Metabolic Pathways
Calcifediol is involved in the metabolic pathways of Vitamin D3. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . It can be further metabolized by CYP27B1 and CYP24 .
Transport and Distribution
Calcifediol is transported and distributed within cells and tissues. The intestinal absorption of Calcifediol is relatively preserved in patients with fat malabsorption
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-Epi-25-Hydroxyvitamin D3 can be achieved through a multi-step pathway starting from commercially available starting materials.", "Starting Materials": [ "Cholecalciferol", "2-Bromo-1-phenylpropan-1-one", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Sodium methanesulfonate" ], "Reaction": [ "Cholecalciferol is reacted with 2-Bromo-1-phenylpropan-1-one in the presence of sodium borohydride to yield the intermediate 25-Hydroxyvitamin D3.", "25-Hydroxyvitamin D3 is then treated with acetic acid and methanol to form the intermediate 25-Methoxyvitamin D3.", "25-Methoxyvitamin D3 is reacted with hydrochloric acid to yield the intermediate 3-Epi-25-Methoxyvitamin D3.", "3-Epi-25-Methoxyvitamin D3 is then treated with sodium hydroxide and methanesulfonic acid to form the intermediate 3-Epi-25-Hydroxyvitamin D3.", "Finally, 3-Epi-25-Hydroxyvitamin D3 is converted to its corresponding methanesulfonate salt by reacting with sodium methanesulfonate." ] } | |
CAS番号 |
73809-05-9 |
分子式 |
C27H44O2 |
分子量 |
400.6 g/mol |
IUPAC名 |
(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+ |
InChIキー |
JWUBBDSIWDLEOM-XHQRYOPUSA-N |
異性体SMILES |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
その他のCAS番号 |
19356-17-3 |
ピクトグラム |
Acute Toxic; Health Hazard |
同義語 |
25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



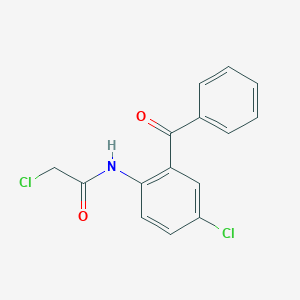
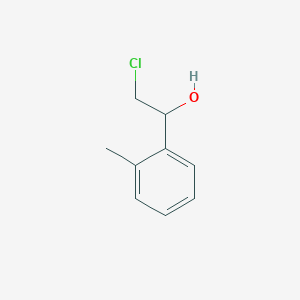
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
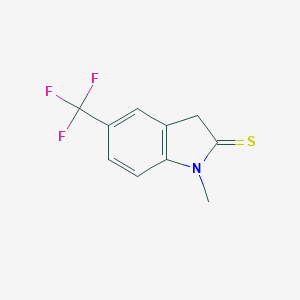
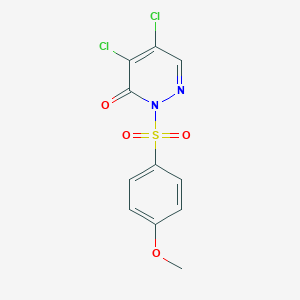
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
